![molecular formula C6H5BrN4 B1373541 2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine CAS No. 1124382-72-4](/img/structure/B1373541.png)
2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
“2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine” is a compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been achieved in good yields from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride . Another common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis
The molecular formula of “2-Amino-8-bromo[1,2,4]triazolo[1,5-a]pyridine” is C6H5BrN4 . The structure includes a bromine atom attached to the 8th position of the [1,2,4]triazolo[1,5-a]pyridine ring .Scientific Research Applications
Potential Therapeutic Targets
Compounds within the triazolopyridine family have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes .
Anticancer Agents
The triazolopyridine scaffold is widely used to design anticancer agents. A series of triazolopyridine derivatives have been synthesized and evaluated for their potential in cancer treatment .
Selective Serotonin Reuptake Inhibitor
The discovery of trazodone, a triazolopyridine compound, as a selective serotonin reuptake inhibitor for the treatment of depression has stimulated interest in this class of compounds .
Microwave-Mediated Synthesis
Microwave methods have been employed in the synthesis of triazolopyridines to reduce unwanted byproducts and eliminate the need for hazardous solvents .
Mechanism of Action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been reported to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cellular metabolism, and signal transduction .
Mode of Action
This could result in alterations in the downstream signaling pathways, affecting the overall cellular function .
Biochemical Pathways
Given the potential targets of similar compounds, it can be inferred that the compound may influence pathways related to immune response, cellular metabolism, and signal transduction .
Result of Action
Based on the potential targets of similar compounds, it can be inferred that the compound may have effects on immune response, cellular metabolism, and signal transduction .
properties
IUPAC Name |
8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUFKKFLJJMKVJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676926 | |
Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine | |
CAS RN |
1124382-72-4 | |
Record name | 8-Bromo[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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